molecular formula C17H17NO2 B1670578 Dihydrexidine CAS No. 123039-93-0

Dihydrexidine

Numéro de catalogue: B1670578
Numéro CAS: 123039-93-0
Poids moléculaire: 267.32 g/mol
Clé InChI: BGOQGUHWXBGXJW-RHSMWYFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

DAR-0100A est synthétisé par un procédé en plusieurs étapes impliquant la formation d'une structure à base de catécholamine. La synthèse implique généralement les étapes suivantes :

    Formation du noyau de catécholamine : Cette étape implique la réaction de matières premières appropriées pour former la structure du noyau de catécholamine.

    Cyclisation : Le noyau de catécholamine subit une cyclisation pour former la structure cyclique souhaitée.

Méthodes de production industrielle

La production industrielle de DAR-0100A suit des voies de synthèse similaires, mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de méthodes de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

DAR-0100A subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions contrôlées pour assurer la formation du produit souhaité .

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés quinoniques, des formes réduites de DAR-0100A et des analogues substitués avec différents groupes fonctionnels .

Applications de la recherche scientifique

DAR-0100A a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

DAR-0100A exerce ses effets en se liant sélectivement aux récepteurs D1 de la dopamine et en les activant. Cette activation conduit à la stimulation de l'adénylate cyclase et à une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). L'augmentation des niveaux d'AMPc entraîne l'activation de la protéine kinase A (PKA), qui phosphoryle ensuite diverses protéines cibles impliquées dans la signalisation neuronale et la plasticité .

Applications De Recherche Scientifique

Treatment of Parkinson's Disease

Dihydrexidine has shown significant promise in treating Parkinson's disease, particularly in models of parkinsonism induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Research indicates that:

  • Antiparkinsonian Effects : In studies involving MPTP-treated primates, this compound demonstrated a remarkable ability to alleviate parkinsonian symptoms. For instance, one study reported a reduction of approximately 75% in parkinsonian signs among subjects treated with this compound compared to those treated with conventional therapies like levodopa .
  • Mechanism of Action : As a full D1 agonist, this compound activates dopamine receptors which may enhance dopaminergic signaling in the striatum, counteracting the motor deficits associated with Parkinson's disease .

Cognitive Enhancement in Schizophrenia

This compound is also being explored for its cognitive-enhancing effects in individuals with schizophrenia and related disorders:

  • Cognitive Function Improvement : Clinical trials have aimed to assess the efficacy of this compound in improving cognitive deficits associated with schizophrenia. Early results suggest that it may enhance working memory and cognitive flexibility .
  • Ongoing Research : Current studies are investigating the potential benefits of this compound on cognitive impairments and negative symptoms in schizophrenia spectrum disorders, with an emphasis on optimizing dosage and administration routes .

Respiratory Modulation

Research has indicated that this compound may play a role in respiratory control:

  • Respiratory Effects : Studies have shown that this compound can stimulate phrenic nerve activity, enhancing respiratory drive. This suggests potential applications in conditions where respiratory function is compromised .
  • Comparison with Other Agonists : this compound has been compared to other dopamine receptor agonists and has been found effective in reversing opiate-induced respiratory depression, indicating its utility in managing respiratory issues related to opioid use .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the safety and efficacy of this compound across various conditions:

Study Focus Population Findings
Parkinson's DiseaseMPTP-treated primatesSignificant reduction in parkinsonian symptoms (up to 75% improvement)
SchizophreniaPatients with schizophreniaPotential enhancement of cognitive function; ongoing trials
Respiratory DepressionOpiate usersEffective in reversing respiratory depression

Safety and Side Effects

While this compound shows promise, safety concerns have emerged:

  • Hypotension Risk : Initial clinical trials noted profound hypotension when administered intravenously, leading to a halt in development for this route. Subsequent studies using subcutaneous administration have shown improved safety profiles .
  • Side Effects Monitoring : Ongoing trials continue to monitor side effects closely to ensure patient safety while evaluating therapeutic efficacy.

Mécanisme D'action

DAR-0100A exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation leads to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the activation of protein kinase A (PKA), which subsequently phosphorylates various target proteins involved in neuronal signaling and plasticity .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité de DAR-0100A

DAR-0100A est unique en raison de sa haute sélectivité et de sa puissance pour les récepteurs D1 de la dopamine. Il a montré des résultats prometteurs dans les études précliniques et cliniques pour améliorer la fonction cognitive et atténuer les symptômes négatifs dans les troubles neuropsychiatriques .

Activité Biologique

Dihydrexidine (DHX) is a potent, selective agonist of the dopamine D1 receptor, notable for its full efficacy and high affinity compared to dopamine itself. This compound has been extensively studied for its potential therapeutic applications, particularly in neurological disorders such as Parkinson's disease and schizophrenia. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Chemical Name : (±)-trans-10,11-Dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine hydrochloride
  • Molecular Formula : C₁₇H₁₈N₂O₂·HCl
  • Purity : ≥98%

This compound exhibits a ten-fold higher affinity for D1 receptors than for D2 receptors, demonstrating functional selectivity that limits its activity at peripheral D2 receptors and adrenergic receptors .

This compound acts primarily as a full agonist at D1 dopamine receptors, leading to various behavioral and physiological effects. It has been shown to increase locomotion and grooming behaviors in animal models, indicating its potential to modulate dopaminergic activity in the brain .

Rat Models

  • Dose-Response Effects : In a study involving rats, this compound was administered at doses ranging from 0.3 to 30 mg/kg. The drug significantly increased grooming and locomotion behaviors at higher doses, with an inverted U-shaped dose-response curve observed for grooming behavior .
  • Antagonist Interaction : The effects of this compound were attenuated by the selective D1 antagonist SCH23390, confirming the role of D1 receptor activation in mediating these behaviors .

Clinical Trials

In clinical settings, this compound has been evaluated for its efficacy in treating Parkinson's disease:

  • A double-blind trial involving four patients demonstrated that intravenous administration of this compound could lead to transient motor improvements. However, adverse effects such as hypotension and tachycardia were noted, particularly with rapid infusions .
  • A significant finding was that the only patient who achieved plasma concentrations above 100 ng/ml experienced notable motor improvements alongside choreic dyskinesias .

Comparative Studies

This compound has been compared with other D1 agonists in preclinical models:

CompoundAffinity (D1:D2)Efficacy in PD ModelAdverse Effects
This compound10:1ModerateFlushing, hypotension
Doxanthrine>10:1HigherSimilar adverse effects

Studies indicate that while this compound is effective in eliciting dopaminergic responses in Parkinsonian models, newer compounds like doxanthrine may offer improved selectivity and efficacy .

Case Studies and Clinical Insights

A notable case involved two patients with advanced Parkinson's disease who received this compound as part of a controlled crossover study. The results indicated a significant reduction in parkinsonian symptoms when treated with this compound compared to standard therapies like levodopa and bromocriptine . This suggests that direct D1 receptor activation may provide substantial benefits where other treatments fail.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has a short plasma half-life of less than five minutes. This rapid metabolism necessitates careful dosing strategies to achieve therapeutic effects without overwhelming side effects .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the receptor selectivity of dihydrexidine as a D1/D5 dopamine agonist?

  • Methodological Answer : Receptor selectivity is typically assessed via competitive binding assays using radiolabeled ligands (e.g., [³H]SCH-23390 for D1 receptors) in tissue homogenates or transfected cell lines. Functional efficacy (full vs. partial agonism) is evaluated using cAMP accumulation assays. For example, this compound shows an IC₅₀ of 10 nM at D1 receptors, with negligible activity at D2-like receptors . Structural analogs (e.g., methyl-substituted derivatives) can further clarify steric and affinity relationships via comparative binding studies .

Q. How should preclinical studies evaluate this compound’s efficacy in Parkinson’s disease (PD) models?

  • Methodological Answer : Use MPTP-lesioned non-human primates or 6-OHDA rodent models to assess motor improvements. Key metrics include rotational behavior (rodents) and the Primate Parkinsonism Rating Scale. This compound’s short half-life (~2 hours) requires careful pharmacokinetic monitoring to align dosing intervals with therapeutic windows . Behavioral assays must control for hypotension and tachycardia, common side effects observed in clinical trials .

Q. What in vitro assays are critical for validating this compound’s downstream signaling effects (e.g., YAP phosphorylation)?

  • Methodological Answer : Employ Western blotting or immunofluorescence to detect YAP phosphorylation in cell lines (e.g., HEK293 or neuronal cultures). Co-treatment with D1 receptor antagonists (e.g., SCH-23390) confirms receptor specificity. Dose-response curves (0.1–10 μM) are recommended to establish potency, with comparisons to reference agonists .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s cognitive-enhancing effects and its poor clinical translation?

  • Methodological Answer : Preclinical studies in non-human primates show working memory improvements via delayed-response tasks, but clinical trials failed due to pharmacokinetic limitations (e.g., poor oral bioavailability). Address this by developing pro-drugs (e.g., ABT-431) or sustained-release formulations. Concurrently, use PET imaging (e.g., [¹¹C]SCH-23390) to correlate receptor occupancy with cognitive outcomes in schizophrenia or PD patients .

Q. What structural modifications of this compound improve D1 receptor affinity while mitigating adverse effects?

  • Methodological Answer : Introduce methyl groups at the 7α/7β or 8α/8β positions to probe steric hindrance at the receptor’s orthosteric site. Competition binding assays in porcine striatal homogenates reveal reduced affinity in methyl-substituted analogs (e.g., 7α-methyl-DHX: Ki = 1,230 nM vs. DHX: Ki = 12 nM). Molecular dynamics simulations can model receptor-ligand interactions to guide rational design .

Q. How should researchers analyze behavioral data from this compound-treated animal models with non-responders?

  • Methodological Answer : Use two-way repeated-measures ANOVA to compare treatment groups across trials. For non-responders (e.g., negative slope in learning curves, as in ), apply exclusion criteria pre-defined in the experimental protocol. Mann-Whitney U tests compare median learning trials between cohorts, with sensitivity analyses to confirm robustness .

Q. What methodologies validate the role of D1 receptors in this compound-induced cognitive enhancement?

  • Methodological Answer : Combine pharmacological antagonism (e.g., SCH-23390) with behavioral tasks like the T-maze or Wisconsin Card Sorting Test. In primates, pre-treatment with SCH-23390 abolishes this compound’s working memory improvements, confirming D1 specificity. Electrophysiological recordings in the prefrontal cortex can link receptor activation to synaptic plasticity markers (e.g., CREB phosphorylation) .

Q. Data Analysis and Contradiction Management

Q. How do pharmacokinetic limitations of this compound impact experimental design in chronic disease models?

  • Methodological Answer : Due to its short half-life, use osmotic minipumps for continuous infusion in chronic studies. Monitor plasma and cerebrospinal fluid (CSF) levels via LC-MS/MS to ensure sustained therapeutic concentrations. Compare outcomes with acute dosing to isolate pharmacokinetic vs. pharmacodynamic effects .

Q. What statistical methods are optimal for analyzing this compound’s dose-dependent effects on motor and cognitive endpoints?

  • Methodological Answer : Fit dose-response data to sigmoidal curves (e.g., log[agonist] vs. response) using nonlinear regression. For cognitive tasks, mixed-effects models account for inter-individual variability. Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize clinical relevance .

Q. How can researchers address discrepancies in this compound’s efficacy across species (e.g., rodents vs. primates)?

  • Methodological Answer : Conduct cross-species receptor autoradiography to compare D1 receptor density and distribution. Use positron emission tomography (PET) in vivo to assess blood-brain barrier penetration differences. Validate findings with human induced pluripotent stem cell (iPSC)-derived neurons to bridge translational gaps .

Propriétés

Numéro CAS

123039-93-0

Formule moléculaire

C17H17NO2

Poids moléculaire

267.32 g/mol

Nom IUPAC

(6aR,12bS)-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine-10,11-diol

InChI

InChI=1S/C17H17NO2/c19-15-7-10-5-6-14-17(13(10)8-16(15)20)12-4-2-1-3-11(12)9-18-14/h1-4,7-8,14,17-20H,5-6,9H2/t14-,17-/m1/s1

Clé InChI

BGOQGUHWXBGXJW-RHSMWYFYSA-N

SMILES

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O

SMILES isomérique

C1CC2=CC(=C(C=C2[C@@H]3[C@@H]1NCC4=CC=CC=C34)O)O

SMILES canonique

C1CC2=CC(=C(C=C2C3C1NCC4=CC=CC=C34)O)O

Apparence

Solid powder

Key on ui other cas no.

757161-85-6
123039-93-0

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

10,11-dihydroxyhexahydrobenzo(a)phenanthridine
DAR 0100A
DAR-0100A
DAR0100A
dihydrexidine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

10,11-Dimethoxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine
Dihydrexidine
Reactant of Route 2
Dihydrexidine
Reactant of Route 3
Dihydrexidine
Reactant of Route 4
Dihydrexidine
Reactant of Route 5
Dihydrexidine
Reactant of Route 6
Dihydrexidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.